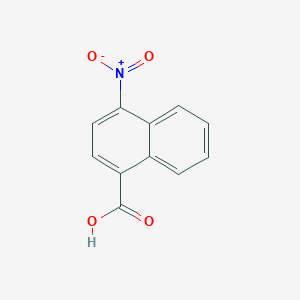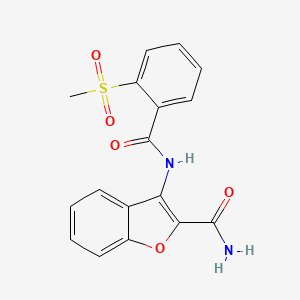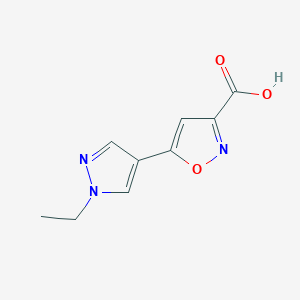
4-Acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, commonly known as APY-29, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a synthetic compound that belongs to the class of azetidinone derivatives. The molecule has a molecular weight of 379.44 g/mol and a molecular formula of C20H22N4O2.
Mechanism of Action
APY-29 exerts its pharmacological effects by inhibiting the activity of the enzyme PIM1 kinase, which is involved in the regulation of cell growth and survival. The molecule binds to the ATP-binding site of the enzyme, thereby blocking its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
APY-29 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. The molecule has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of APY-29 is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using APY-29 in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on APY-29. One of the areas of interest is the development of more potent and selective inhibitors of PIM1 kinase, which can be used for the treatment of various diseases. Another area of interest is the investigation of the role of PIM1 kinase in the regulation of immune responses, which can have implications for the development of immunotherapies. Additionally, the use of APY-29 as a tool for studying the role of PIM1 kinase in the regulation of stem cell differentiation and self-renewal is also an area of potential future research.
In conclusion, APY-29 is a synthetic compound that has shown potential in the treatment of various diseases. It exerts its pharmacological effects by inhibiting the activity of PIM1 kinase, which is involved in the regulation of cell growth and survival. The molecule has several biochemical and physiological effects and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments, and there are several potential future directions for research in this area.
Synthesis Methods
The synthesis of APY-29 involves a multi-step process that includes the condensation of 2-acetylpyridine and 3-aminobenzamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
APY-29 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The molecule has been shown to inhibit the activity of several enzymes and signaling pathways that play a crucial role in the pathogenesis of these diseases.
properties
IUPAC Name |
4-acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)20-15-8-6-14(7-9-15)18(24)21(2)16-11-22(12-16)17-5-3-4-10-19-17/h3-10,16H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKQBZIYNDLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)


![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)
![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)


![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)
![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)

